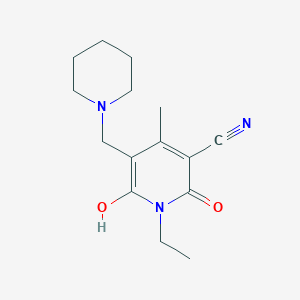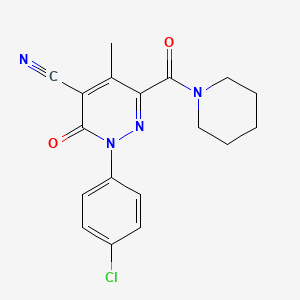![molecular formula C14H18N2O2S B11064997 2-{[3-Cyano-6-(2-methylpropyl)pyridin-2-yl]sulfanyl}-2-methylpropanoic acid](/img/structure/B11064997.png)
2-{[3-Cyano-6-(2-methylpropyl)pyridin-2-yl]sulfanyl}-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-CYANO-6-ISOBUTYL-2-PYRIDYL)SULFANYL]-2-METHYLPROPANOIC ACID is a complex organic compound that features a pyridine ring substituted with a cyano group and an isobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-CYANO-6-ISOBUTYL-2-PYRIDYL)SULFANYL]-2-METHYLPROPANOIC ACID typically involves multiple steps, starting with the preparation of the pyridine ring. The cyano and isobutyl groups are introduced through specific substitution reactions. The final step involves the formation of the sulfanyl and propanoic acid groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-[(3-CYANO-6-ISOBUTYL-2-PYRIDYL)SULFANYL]-2-METHYLPROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
2-[(3-CYANO-6-ISOBUTYL-2-PYRIDYL)SULFANYL]-2-METHYLPROPANOIC ACID has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-CYANO-6-ISOBUTYL-2-PYRIDYL)SULFANYL]-2-METHYLPROPANOIC ACID involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding, while the sulfanyl group can interact with thiol groups in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-CYANO-6-ISOBUTYL-2-PYRIDYL)SULFANYL]ACETAMIDE
- 2-[(3-CYANO-6-ISOBUTYL-2-PYRIDYL)SULFANYL]ETHANOIC ACID
Uniqueness
2-[(3-CYANO-6-ISOBUTYL-2-PYRIDYL)SULFANYL]-2-METHYLPROPANOIC ACID is unique due to its specific substitution pattern on the pyridine ring and the presence of both cyano and sulfanyl groups
Properties
Molecular Formula |
C14H18N2O2S |
|---|---|
Molecular Weight |
278.37 g/mol |
IUPAC Name |
2-[3-cyano-6-(2-methylpropyl)pyridin-2-yl]sulfanyl-2-methylpropanoic acid |
InChI |
InChI=1S/C14H18N2O2S/c1-9(2)7-11-6-5-10(8-15)12(16-11)19-14(3,4)13(17)18/h5-6,9H,7H2,1-4H3,(H,17,18) |
InChI Key |
UIUNFSJRIYSOLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC(=C(C=C1)C#N)SC(C)(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-methyl-2-({[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B11064918.png)
![7-(2-chlorophenyl)-3-(2-fluorophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B11064920.png)
![ethyl 4-[(15,15-dimethyl-16-oxa-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaen-3-yl)sulfanyl]butanoate](/img/structure/B11064929.png)

![3-chloro-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline](/img/structure/B11064951.png)

![3,4-dichloro-N-[(4-chlorophenyl)(phenyl)methyl]benzamide](/img/structure/B11064965.png)
![Ethyl 4-{2,5-dioxo-3-[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]pyrrolidin-1-yl}benzoate](/img/structure/B11064976.png)
![2-({2-Oxo-2-[(phenylcarbonyl)amino]ethyl}sulfanyl)pyridine-3-carboxylic acid](/img/structure/B11064986.png)
![2-(3,5-dimethyl-7-oxo[1,2,4]triazolo[4,3-a]pyrimidin-8(7H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B11064987.png)

![N-{3-[(4-methoxyphenyl)amino]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}acetamide](/img/structure/B11065000.png)

